molecular formula C8H14ClNO B13883159 N-cyclopentyl-N-ethylcarbamoyl chloride

N-cyclopentyl-N-ethylcarbamoyl chloride

Cat. No.: B13883159
M. Wt: 175.65 g/mol
InChI Key: YDQLTMBHLYQVNT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-ethylcarbamoyl chloride is an organic compound with the molecular formula C8H14ClNO. It is a derivative of carbamoyl chloride, where the carbamoyl group is bonded to a cyclopentyl and an ethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentyl-N-ethylcarbamoyl chloride can be synthesized through the reaction of cyclopentylamine and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-ethylcarbamoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form N-cyclopentyl-N-ethylcarbamic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Acyl Substitution: Produces N-cyclopentyl-N-ethylcarbamates or thiocarbamates.

    Hydrolysis: Produces N-cyclopentyl-N-ethylcarbamic acid.

    Reduction: Produces N-cyclopentyl-N-ethylamine.

Scientific Research Applications

N-cyclopentyl-N-ethylcarbamoyl chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-ethylcarbamoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form stable carbamate or thiocarbamate derivatives. The molecular targets and pathways depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify amino groups in proteins, affecting their function and interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of cyclopentyl and ethyl groups.

    N-cyclohexyl-N-ethylcarbamoyl chloride: Similar but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

N-cyclopentyl-N-ethylcarbamoyl chloride is unique due to its specific combination of cyclopentyl and ethyl groups, which confer distinct reactivity and steric properties compared to other carbamoyl chlorides. This uniqueness makes it valuable in certain synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

N-cyclopentyl-N-ethylcarbamoyl chloride

InChI

InChI=1S/C8H14ClNO/c1-2-10(8(9)11)7-5-3-4-6-7/h7H,2-6H2,1H3

InChI Key

YDQLTMBHLYQVNT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCC1)C(=O)Cl

Origin of Product

United States

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